1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
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Overview
Description
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group, tert-butyl group, hydroxymethyl group, and a diazaspiro[4.5]decane ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves multiple steps, starting with the formation of the diazaspiro[4.5]decane core. This can be achieved through a cyclization reaction of appropriate precursors, followed by the introduction of the benzyl and tert-butyl groups. The hydroxymethyl group is usually introduced through a reduction reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the hydroxymethyl group.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological targets, aiding in the study of molecular interactions.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate: Lacks the tert-butyl and hydroxymethyl groups.
8-tert-Butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate: Lacks the benzyl and hydroxymethyl groups.
2-(Hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate: Lacks the benzyl and tert-butyl groups.
Uniqueness: 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is unique due to the presence of all three functional groups (benzyl, tert-butyl, and hydroxymethyl) on the diazaspiro[4.5]decane ring, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQNTUNMQJOEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107371 |
Source
|
Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-83-6 |
Source
|
Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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